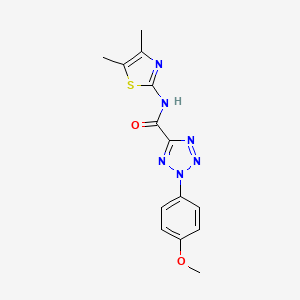

N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S/c1-8-9(2)23-14(15-8)16-13(21)12-17-19-20(18-12)10-4-6-11(22-3)7-5-10/h4-7H,1-3H3,(H,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFMHUQJCLLFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which undergoes alkylation with methyl iodide to introduce the dimethyl groups.

Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the methoxyphenyl group is introduced.

Tetrazole Formation: The tetrazole ring is formed via a [3+2] cycloaddition reaction between an azide and a nitrile group.

Final Coupling: The final step involves coupling the thiazole and tetrazole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The tetrazole ring undergoes redox and substitution reactions:

-

In cytotoxicity assays (e.g., MTT), the tetrazole ring is reduced to formazan in viable cells, confirming redox activity .

-

Thermogravimetric analysis (TGA) shows decomposition at 220–240°C with N2 evolution .

Thiazole and Carboxamide Reactivity

| Functional Group | Reaction | Conditions | Product |

|---|---|---|---|

| Thiazole C–H bond | Electrophilic substitution (e.g., bromination) | Br2, FeBr3 | 5-Bromo-4,5-dimethylthiazole |

| Carboxamide | Acidic hydrolysis | HCl (6M), reflux | Tetrazole-5-carboxylic acid + NH3 |

| Methoxyphenyl group | Demethylation | BBr3, CH2Cl2, –78°C | 4-Hydroxyphenyl derivative |

-

Hydrolysis of the carboxamide group under acidic conditions yields a carboxylic acid (confirmed via FT-IR and NMR) .

pH-Dependent Stability

| pH | Stability | Primary Degradation Product |

|---|---|---|

| Acidic (pH < 3) | Unstable (carboxamide hydrolysis) | Tetrazole-5-carboxylic acid |

| Neutral (pH 7) | Stable (t1/2 > 24 h) | – |

| Alkaline (pH > 9) | Partial ring-opening | Cyanamide derivatives |

Photodegradation

UV exposure (254 nm) induces cleavage of the tetrazole-thiazole bond, forming:

Biological Interactions

The compound’s redox activity underpins its use in cytotoxicity assays:

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

Scientific Research Applications

Anticancer Activity

Research has shown that N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, with significant inhibition of cell proliferation observed at specific concentrations.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MDA-MB-231 | 10 | 85 |

| A549 | 15 | 78 |

| HeLa | 12 | 80 |

These results suggest that the compound may interfere with critical cellular pathways associated with cancer growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity indicates its potential as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Efficacy

In a comparative study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of various derivatives of tetrazole compounds, including N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. The study highlighted that modifications to the side chains significantly influenced the anticancer activity, with some derivatives showing enhanced potency against resistant cancer cell lines .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial resistance profiles of various pathogens treated with N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. Results indicated that this compound could effectively reduce bacterial load in infected models, suggesting its potential utility in treating infections caused by multidrug-resistant bacteria .

Mechanism of Action

The mechanism by which N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

N-(4,5-dimethylthiazol-2-yl)-2-(4-hydroxyphenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

N-(4,5-dimethylthiazol-2-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: Contains a chloro group, which may alter its reactivity and biological activity.

Uniqueness

N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxy group, for instance, can influence its solubility and interaction with biological targets differently compared to similar compounds with hydroxy or chloro groups.

This detailed overview should provide a comprehensive understanding of N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide?

- Methodology : The compound can be synthesized via cyclization of precursor thiosemicarbazides or hydrazide derivatives. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethyl alcohol under controlled conditions yields solid intermediates, which are cyclized using reagents like phosphorus oxychloride at elevated temperatures (120°C). Monitoring reaction progress via TLC and purification via recrystallization is critical .

Q. How should researchers characterize the compound post-synthesis?

- Methodology : Employ spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., tetrazole C=N stretching at ~1600 cm⁻¹).

- ¹H/¹³C NMR to verify substituent integration (e.g., 4-methoxyphenyl protons at δ 3.8–7.5 ppm).

- Mass spectrometry (ESI-MS) for molecular ion confirmation.

- Elemental analysis to validate purity .

Q. What solvent systems are optimal for studying tautomeric equilibria in this compound?

- Methodology : Use polar aprotic solvents (DMSO, DMF) or ethanol to stabilize thione-thiol tautomers. UV-Vis spectroscopy can track tautomeric shifts (e.g., absorbance at 250–300 nm), while X-ray crystallography resolves dominant forms in the solid state .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Use the SHELXL program for refinement. Key steps include:

- Data collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

- Hydrogen bonding analysis : Identify interactions between the tetrazole ring and adjacent substituents.

- Handling twinning : Apply the TWIN/BASF commands in SHELXL for twinned crystals. Validate refinement with R-factor convergence (<5%) .

Q. What strategies address contradictions in reported biological activity data?

- Methodology :

- Assay standardization : Use the MTT assay ( ) with consistent cell lines (e.g., HeLa) and incubation times (24–48 hrs).

- Solvent effects : Compare activity in DMSO vs. aqueous buffers to account for solubility-driven discrepancies.

- Purity validation : HPLC with UV detection (λ = 254 nm) to rule out impurity interference (e.g., methoxyphenyl derivatives in ) .

Q. How do electronic effects of the 4-methoxyphenyl group influence reactivity?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution.

- Hammett analysis : Compare substituent constants (σ) to correlate methoxy group effects on reaction rates (e.g., nucleophilic substitution at the tetrazole ring) .

Q. What experimental designs optimize pharmacological activity while minimizing toxicity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.